molecular formula C14H16NO2PS B4330774 N-diphenoxyphosphinothioylethanamine CAS No. 92254-96-1

N-diphenoxyphosphinothioylethanamine

Cat. No.: B4330774
CAS No.: 92254-96-1
M. Wt: 293.32 g/mol
InChI Key: BUOPVZWPFVIOER-UHFFFAOYSA-N
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Description

N-diphenoxyphosphinothioylethanamine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups, an ethyl group, and an amidothiophosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diphenoxyphosphinothioylethanamine typically involves the reaction of diphenylphosphorochloridate with ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

(C6H5O)2PCl+C2H5NH2(C6H5O)2P(NHC2H5)+HCl\text{(C}_6\text{H}_5\text{O)}_2\text{PCl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{(C}_6\text{H}_5\text{O)}_2\text{P(NHC}_2\text{H}_5) + \text{HCl} (C6​H5​O)2​PCl+C2​H5​NH2​→(C6​H5​O)2​P(NHC2​H5​)+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-diphenoxyphosphinothioylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the ethylamido group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diphenylphosphine oxide.

    Reduction: Formation of diphenylphosphine.

    Substitution: Formation of substituted phosphoramidates.

Scientific Research Applications

N-diphenoxyphosphinothioylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of N-diphenoxyphosphinothioylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include inhibition of phosphorylation processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • O,O-diphenyl ethylphosphoramidothioate
  • O,O-diphenyl ethylphosphorothioate
  • O,O-diphenyl ethylphosphorodithioate

Uniqueness

N-diphenoxyphosphinothioylethanamine is unique due to its specific amidothiophosphate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-diphenoxyphosphinothioylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO2PS/c1-2-15-18(19,16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOPVZWPFVIOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326265
Record name N-diphenoxyphosphinothioylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92254-96-1
Record name NSC526091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-diphenoxyphosphinothioylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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